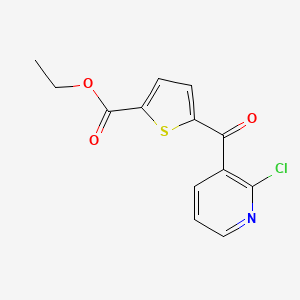

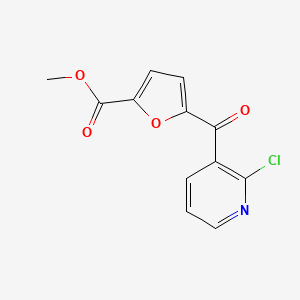

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene

Descripción general

Descripción

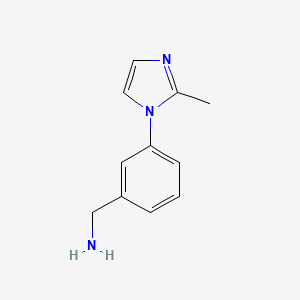

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene (CRDT) is a novel class of organic compounds with potential applications in the fields of materials science, medicine, and biochemistry. It is a derivative of thiophene, a five-member ring organic compound, and contains a chlorine atom on the fourth position of the thiophene ring. The presence of the chlorine atom makes this compound unique and gives it unique properties that can be exploited for various applications.

Aplicaciones Científicas De Investigación

Synthesis and Material Science

2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene and its derivatives have been widely studied for their potential applications in material science, particularly in the development of conducting polymers and luminescent materials. For instance, the synthesis and characterization of novel substituted benzo[c]thiophenes and polybenzo[c]thiophenes have been explored to tune the potentials for n- and p-doping in transparent conducting polymers (King & Higgins, 1995). These materials show electrochromic properties and are investigated for their use in electronic devices.

Another research focus has been on the development of fluorescent nitrobenzoyl polythiophenes. These materials have been synthesized and characterized for their spectroscopic and electrochemical properties, exhibiting well-defined reversible redox systems and fluorescence in various solvents (Coelho et al., 2015). This research underscores the potential of thiophene derivatives in the development of new optical and electronic materials.

Crystallography and Structural Analysis

The crystal structure of derivatives of 2-(4-Chlorobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene has been a subject of interest for understanding the interactions and structural features that contribute to their properties. Studies like the one by Nagaraju et al. (2018), which reported on the crystal structure of a thiophene derivative, emphasize the relevance of structural analysis in the design and development of heterocyclic compounds with diverse applications ranging from pharmaceuticals to material science (Nagaraju et al., 2018).

Photovoltaic and Solar Cell Applications

Thiophene derivatives have also found applications in the renewable energy sector, particularly in the development of polymer solar cells. For example, an alternating copolymer incorporating thiophene units demonstrated significant potential in high-efficiency polymer solar cells, achieving impressive power conversion efficiency through optimized molecular design and solid-state packing (Qin et al., 2009). This highlights the utility of thiophene derivatives in enhancing the performance of organic photovoltaics.

Environmental and Sensory Applications

Metal-organic frameworks (MOFs) constructed from thiophene-functionalized dicarboxylates have shown promise in luminescence sensing and environmental cleanup, such as pesticide removal. Research by Zhao et al. (2017) demonstrates how thiophene-based MOFs can be engineered to selectively and sensitively detect environmental contaminants and efficiently remove hazardous substances from waste solutions (Zhao et al., 2017).

Propiedades

IUPAC Name |

(4-chlorophenyl)-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClO3S/c15-10-3-1-9(2-4-10)13(16)11-5-6-12(19-11)14-17-7-8-18-14/h1-6,14H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYIHKIZLLVKAFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)C2=CC=C(S2)C(=O)C3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641933 | |

| Record name | (4-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

294.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(4-Chlororobenzoyl)-5-(1,3-Dioxolan-2-yl)thiophene | |

CAS RN |

898773-50-7 | |

| Record name | (4-Chlorophenyl)[5-(1,3-dioxolan-2-yl)thiophen-2-yl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641933 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3,6-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1613914.png)

![2-Bromo-3-[(methylamino)methyl]furan hydrochloride](/img/structure/B1613920.png)